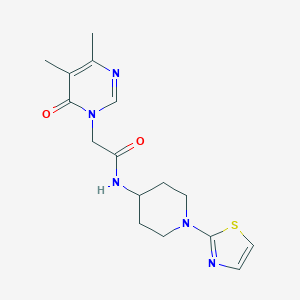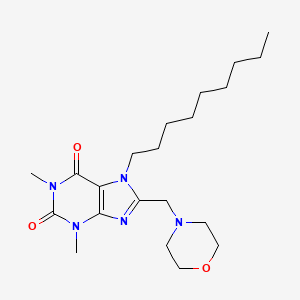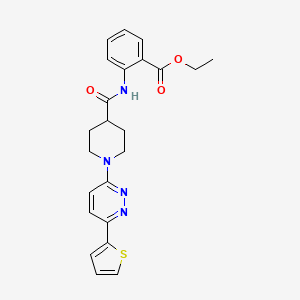
Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and a carboxamide group . The thiophene ring is a five-membered aromatic ring with one sulfur atom . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperidine ring is a six-membered ring with one nitrogen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
Antimycobacterial and Antituberculosis Activity : A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues revealed compounds with promising activity against Mycobacterium tuberculosis, showcasing their potential as GyrB inhibitors in antituberculosis therapy (Jeankumar et al., 2013).
Antimicrobial and Antioxidant Properties : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers have shown considerable activity against drug-sensitive and resistant MTB strains, along with acceptable safety indices, highlighting their potential as antimicrobial agents (Lv et al., 2017).
Analgesic and Antiparkinsonian Activities : The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, with some compounds displaying good analgesic and antiparkinsonian activities comparable to reference drugs (Amr et al., 2008).
Organic Electronics
- Electrochemical and Electrochromic Properties : Research into the electrochemical and electrochromic properties of novel donor–acceptor type monomers, including compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, indicates their potential for applications in organic electronics. These compounds exhibit good electrochemical activity, different absorption spectra due to the introduction of acceptor groups, and promising optical contrasts in their polymer forms (Hu et al., 2013).
Synthesis and Chemical Properties
- Heterocyclic Synthesis : The preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards active methylene reagents to yield pyran, pyridine, and pyridazine derivatives offers insights into the compound's utility in synthesizing polyfunctionally substituted heterocyclic compounds (Mohareb et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-30-23(29)17-6-3-4-7-18(17)24-22(28)16-11-13-27(14-12-16)21-10-9-19(25-26-21)20-8-5-15-31-20/h3-10,15-16H,2,11-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUPXKVDQDWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)
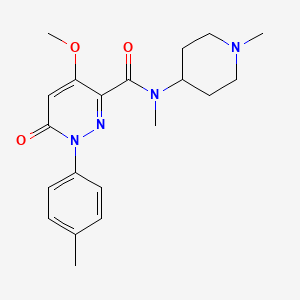
![2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol](/img/structure/B2774548.png)
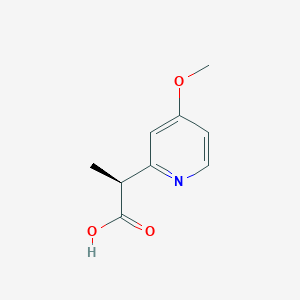
![Ethyl 2-[[2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate](/img/structure/B2774550.png)
![ethyl 3-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2774552.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)
![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
![1,8-Dioxa-4-azaspiro[4.5]decane](/img/structure/B2774557.png)
